molecular formula C10H8FNO3 B15361582 Methyl 4-cyano-3-fluoro-5-methoxybenzoate

Methyl 4-cyano-3-fluoro-5-methoxybenzoate

Cat. No.: B15361582
M. Wt: 209.17 g/mol
InChI Key: YEAFFGRKKDDFCH-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C10H8FNO3. It is a derivative of benzoic acid, featuring a cyano group (-CN), a fluoro group (-F), and a methoxy group (-OCH3) attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-fluoro-3-methoxybenzoic acid.

  • Conversion to Acid Chloride: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl2).

  • Nucleophilic Substitution: The acid chloride is then reacted with potassium cyanide (KCN) to introduce the cyano group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through similar synthetic routes but on a larger scale, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, acidic or basic conditions.

  • Reduction: LiAlH4, H2 with a catalyst, typically in an inert atmosphere.

  • Substitution: Various nucleophiles, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Primary amines, alcohols, or aldehydes.

  • Substitution: Amides, esters, or other substituted benzoates.

Scientific Research Applications

Methyl 4-cyano-3-fluoro-5-methoxybenzoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-cyano-3-fluoro-5-methoxybenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-cyano-4-fluoro-5-methoxybenzoate: Similar structure but different position of the cyano group.

  • Methyl 4-cyano-3-fluoro-5-methoxybenzoate: Similar structure but different position of the fluoro group.

  • This compound: Similar structure but different position of the methoxy group.

Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which influences its reactivity and potential applications. The presence of both cyano and fluoro groups on the benzene ring makes it particularly interesting for certain types of chemical reactions and biological studies.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

methyl 4-cyano-3-fluoro-5-methoxybenzoate

InChI

InChI=1S/C10H8FNO3/c1-14-9-4-6(10(13)15-2)3-8(11)7(9)5-12/h3-4H,1-2H3

InChI Key

YEAFFGRKKDDFCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)F)C#N

Origin of Product

United States

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